3,4-Dihydro-1H-carbazol-2(9H)-one
Overview
Description
3,4-Dihydro-1H-carbazol-2(9H)-one is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, dyes, and organic electronics. The structure of this compound includes a fused tricyclic system with nitrogen and oxygen atoms, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-carbazol-2(9H)-one typically involves cyclization reactions starting from appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole core. The reaction conditions often include:
Reagents: Phenylhydrazine, cyclohexanone
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Elevated temperatures (around 100-150°C)
Solvents: Ethanol or acetic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. The use of flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-carbazol-2(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to carbazole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic ring using halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Carbazole-2,3-dione
Reduction: 3,4-Dihydro-1H-carbazol-2-ol
Substitution: Halogenated carbazole derivatives
Scientific Research Applications
3,4-Dihydro-1H-carbazol-2(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-carbazol-2(9H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering signal transduction pathways.
Comparison with Similar Compounds
3,4-Dihydro-1H-carbazol-2(9H)-one can be compared with other carbazole derivatives like:
Carbazole: Lacks the dihydro and carbonyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydrocarbazole: Fully saturated version, differing in reactivity and stability.
9H-Carbazol-2-one: Similar structure but without the dihydro component, affecting its chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study.
Properties
IUPAC Name |
1,3,4,9-tetrahydrocarbazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBMDJOLNSLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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